2-Fluoro-5-methylsulfonyl-3-nitrotoluene
Overview
Description
2-Fluoro-5-methylsulfonyl-3-nitrotoluene is a biochemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene is represented by the linear formula C8H8FNO4S . The average mass is 233.217 Da and the monoisotopic mass is 233.015808 Da .Scientific Research Applications
Green Chemistry in Nitration Processes
Research by Maurya et al. (2003) demonstrates the use of fluorotoluenes in regioselective nitration using solid acid catalysts. This process, which includes 2-fluoro-5-nitrotoluene, is a cleaner and more environmentally friendly alternative to conventional nitration methods, emphasizing regioselectivity and ease of operation (Maurya et al., 2003).
Organic Synthesis and Medicinal Applications
The work of Bunce et al. (2008) explores the synthesis of highly functionalized 4H-1-benzopyrans using a tandem SN2-SNAr reaction sequence with 2-fluoro-5-nitrobenzyl bromide. This reaction is notable for its simplicity and the high yields it affords, which is significant in the context of organic synthesis and potential medicinal applications (Bunce et al., 2008).
Development of Chiral Organofluorine Compounds
Moon and Kim (2012) discuss the synthesis of chiral organofluorine compounds, a rapidly developing area of research due to their importance in biochemical and medicinal applications. The focus on α-Fluoro-α-nitro(phenylsulfonyl)methane, a related compound, underscores the relevance of fluorine-containing compounds in modern chemistry (Moon & Kim, 2012).
Spectroscopic Analysis and Molecular Characterization
Krishnakumar et al. (2013) conducted vibrational spectroscopic studies on 2-fluoro 5-nitrotoluene, utilizing density functional theory (DFT) calculations. Their work provides insights into the structural and vibrational characteristics of such compounds, which is vital for understanding their chemical properties and potential applications (Krishnakumar et al., 2013).
properties
IUPAC Name |
2-fluoro-1-methyl-5-methylsulfonyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRPDSTHZGYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylsulfonyl-3-nitrotoluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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